7-(Pyridin-2-yl)azepan-2-one
Description
7-(Pyridin-2-yl)azepan-2-one is a heterocyclic compound that features a seven-membered azepane ring fused with a pyridine ring
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-pyridin-2-ylazepan-2-one |
InChI |
InChI=1S/C11H14N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h3-5,8,10H,1-2,6-7H2,(H,13,14) |
InChI Key |
AAIGONYJHNWPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyridin-2-yl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with a suitable lactam precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to promote cyclization, resulting in the formation of the azepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Reduction Reactions
The azepanone ring undergoes selective reduction under catalytic hydrogenation conditions. Palladium on carbon (Pd/C) in anhydrous ethanol facilitates hydrogenation of related lactam systems at ambient temperature (16–24 hours), producing saturated azepane derivatives . For 7-(pyridin-2-yl)azepan-2-one, this would yield 7-(pyridin-2-yl)azepane as the primary product.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10 mol%), H₂ | EtOH, RT, 16 h | 7-(Pyridin-2-yl)azepane | ~85%* |
*Yield estimated from analogous reactions in Ref .
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature enables substitution at the 3- and 5-positions. Reactions with nucleophiles like 2-mercaptoethanol in dimethylformamide (DMF) and potassium carbonate (85–100°C, 15 hours) yield thioether derivatives .
| Reagents | Conditions | Product |
|---|---|---|
| 2-Mercaptoethanol, K₂CO₃ | DMF, 85–100°C, 15 h | 7-(Pyridin-2-yl)-3-[(2-hydroxyethyl)thio]azepan-2-one |
Cyclization and Rearrangement
Under basic or acidic conditions, the compound participates in Smiles rearrangements or cyclizations. For example, treatment with alkoxyacetamides at elevated temperatures forms fused heterocycles like furo[2,3-c]-2,7-naphthyridines .
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| This compound + alkoxyacetamide | K₂CO₃, DMF, 100°C, 24 h | Furo[2,3-c]-2,7-naphthyridine derivative |
Functionalization of the Lactam Ring
The lactam’s carbonyl group reacts with hydride donors (e.g., LiAlH₄) to form secondary amines. This reduction is typically performed in anhydrous ether under reflux .
| Reagents | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | 7-(Pyridin-2-yl)azepan-2-ol |
Stability and Side Reactions
The compound’s stability under oxidative conditions remains underexplored, but analogous azepanones show susceptibility to ring-opening under strong acidic or basic conditions. Prolonged exposure to moisture may hydrolyze the lactam to its corresponding amino acid derivative .
Scientific Research Applications
Research has shown that 7-(Pyridin-2-yl)azepan-2-one exhibits notable biological activity. It has been studied for its potential as a ligand in biochemical assays, interacting with various enzymes and receptors. The compound's mechanism of action often involves modulation of enzyme activity, influencing metabolic pathways and cellular processes. Preliminary studies suggest potential applications in pharmacology, including:
- Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Properties : It has shown promise against various microbial strains.
- Enzyme Inhibition : Detailed investigations indicate interactions with cytochrome P450 enzymes, highlighting its role in drug metabolism and toxicity studies.
Applications in Medicinal Chemistry
The following table summarizes the key applications of this compound in medicinal chemistry:
Case Studies
- Enzyme Interaction Studies : A study highlighted the interaction of this compound with cytochrome P450 enzymes, demonstrating its potential role in modulating drug metabolism. The compound was shown to form stable complexes with these enzymes, affecting their activity and influencing drug efficacy and safety profiles.
- Antimicrobial Activity Assessment : In vitro assays were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism Exploration : Research focused on the anti-inflammatory effects of the compound revealed its ability to inhibit specific pro-inflammatory cytokines in cell culture models. This positions this compound as a candidate for further development into anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 7-(Pyridin-2-yl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Azepane: A seven-membered ring without the pyridine moiety.
Pyrrolidine: A five-membered ring with one nitrogen atom, often used in drug discovery.
Uniqueness: 7-(Pyridin-2-yl)azepan-2-one is unique due to its combination of a seven-membered azepane ring and a pyridine ring. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
7-(Pyridin-2-yl)azepan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O, featuring a seven-membered azepane ring fused with a pyridine moiety. This unique structure contributes to its diverse chemical reactivity and biological activity, making it an interesting subject for further study in pharmacology and organic synthesis.
Research indicates that this compound functions primarily as a ligand in biochemical assays, interacting with various enzymes and receptors. Its mechanism often involves the modulation of enzyme activity, which can influence metabolic pathways and cellular processes. Notably, it has shown potential in:
- Anti-inflammatory activities : Preliminary studies suggest that this compound may inhibit inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.
- Antimicrobial effects : There is evidence supporting its role in combating microbial infections, although further studies are needed to elucidate the specific mechanisms involved.
Interaction with Enzymes
This compound has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. It may inhibit certain enzymes by forming stable complexes, potentially affecting drug efficacy and toxicity. This interaction highlights its relevance in pharmacokinetics and toxicology.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes the reaction of 2-aminopyridine with an appropriate lactam precursor under basic conditions. For industrial-scale production, optimized methods such as continuous flow reactors are employed to enhance yield and purity.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Bromine in acetic acid | Controlled temperature |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiproliferative Activity : A study demonstrated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa and MDA-MB-231. The structure–activity relationship indicated that modifications to the pyridine ring could enhance activity significantly .
- Inhibition of Cyclin-dependent Kinases (CDK) : Research has shown that derivatives of pyridine compounds can act as potent inhibitors of CDK4, which plays a critical role in cell cycle regulation. This suggests potential applications in cancer therapy .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds have revealed favorable properties such as stability in human microsomes and good blood-brain barrier diffusion, indicating their potential for central nervous system-targeted therapies .
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyridine | Six-membered ring with one nitrogen | Simpler structure; lacks azepane functionality |
| Azepane | Seven-membered ring without pyridine | No additional nitrogen in the ring |
| 7-(Aminomethyl)azepan-2-one | Similar azepane structure | Enhanced reactivity due to aminomethyl group |
The dual-ring structure of this compound imparts distinct chemical properties that contribute to its biological activities.
Q & A
Q. How can researchers reconcile conflicting literature reports on the biological activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
